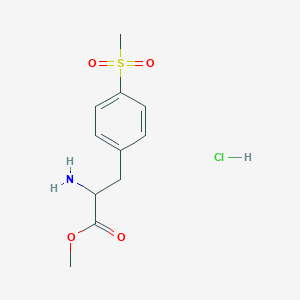

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride

Beschreibung

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride is a synthetic amino acid derivative characterized by a methanesulfonyl (-SO₂CH₃) group at the para position of the phenyl ring. The compound features:

- Molecular formula: C₁₁H₁₄ClNO₄S (calculated based on structural analogs).

- Functional groups: Methyl ester (-COOCH₃), amino (-NH₂), and hydrochloride salt (-Cl⁻).

While direct data on this compound (e.g., melting point, synthesis) is absent in the provided evidence, its structural analogs offer insights into its behavior.

Eigenschaften

IUPAC Name |

methyl 2-amino-3-(4-methylsulfonylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-3-5-9(6-4-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVUGPWLZLZQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)S(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methanesulfonylbenzaldehyde and glycine methyl ester.

Condensation Reaction: The 4-methanesulfonylbenzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst to form the intermediate product.

Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler phenyl derivative.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amino group allows for potential binding to biological targets, making it useful in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-Fluorophenyl Derivative

- Compound: Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride .

- Molecular formula: C₁₀H₁₃ClFNO₂.

- Molecular weight : 233.67 g/mol.

- Key differences: The fluorine atom (-F) is smaller and less polar than the methanesulfonyl group.

4-Hydroxyphenyl Derivative

- Compound: (S)-2-Amino-3-(4-hydroxyphenyl)-propionic acid methyl ester hydrochloride (L-Tyrosine methyl ester hydrochloride) .

- Molecular formula: C₁₀H₁₄ClNO₃.

- Molecular weight : 231.68 g/mol.

- Key differences: The hydroxy (-OH) group is electron-donating, increasing solubility in polar solvents.

3-Trifluoromethylphenyl Derivative

- Compound: 2-Amino-3-(3-trifluoromethylphenyl)-propionic acid methyl ester .

- Molecular formula: C₁₁H₁₂F₃NO₂.

- Molecular weight : 247.22 g/mol.

- Key differences : The trifluoromethyl (-CF₃) group is sterically bulky and highly electronegative, offering distinct metabolic stability compared to -SO₂CH₃.

Physicochemical Properties

Biologische Aktivität

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride, also known by its CAS number 2177264-60-5, is a compound of interest in various fields of medicinal chemistry and pharmacology. This compound is structurally related to amino acids and has shown potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₀H₁₄ClNO₄S

- Molecular Weight : 279.74 g/mol

- CAS Number : 2177264-60-5

The biological activity of 2-amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been investigated for its role as a histone deacetylase inhibitor (HDACI), which can lead to the modulation of gene expression critical for cancer cell proliferation and apoptosis.

HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and transcriptional repression. Inhibition of HDACs can reactivate silenced genes that control cell cycle progression and apoptosis, making HDAC inhibitors promising candidates for cancer therapy. Research indicates that compounds with structural similarities to 2-amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride exhibit significant antiproliferative effects on various cancer cell lines, suggesting a similar mechanism may be at play.

Antiproliferative Effects

A study evaluating a series of compounds related to this compound highlighted its potential in inhibiting the proliferation of colon cancer cells (HCT-116). The most active derivatives demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating potent anticancer properties. Specifically, compounds with structural modifications similar to 2-amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride showed enhanced selectivity towards cancerous cells while sparing normal cells (HEK-293) .

Neuroprotective Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may exhibit neuroprotective effects. The ability to inhibit HDACs could play a role in protecting neuronal cells from apoptosis under stress conditions, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

Q & A

Q. How can enantiomeric purity be ensured during synthesis, given the compound’s chiral center?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients to resolve enantiomers. Asymmetric synthesis employs Evans auxiliaries or enzymatic resolution (e.g., lipases). Circular dichroism (CD) confirms absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.